2-(4-Cyclohexylphenyl)-2-oxoacetic acid
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Overview
Description
2-(4-Cyclohexylphenyl)-2-oxoacetic acid is an organic compound that belongs to the class of arylacetic acids It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with ethyl α-chloro-α-(methylthio) acetate, followed by hydrolysis and desulfurization . The reaction conditions typically include the use of a Lewis acid catalyst such as tin(IV) chloride (SnCl4) and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Cyclohexylphenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexylphenyl)-2-oxoacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Hexaprofen: 2-(4-Cyclohexylphenyl)propionic acid, a potent anti-inflammatory agent.
Bufexamac: 2-(4-Butoxyphenyl)acetohydroxamic acid, used as a topical anti-inflammatory drug.
Butibufen: 2-(4-Isobutylphenyl)butyric acid, another anti-inflammatory agent.
Uniqueness
2-(4-Cyclohexylphenyl)-2-oxoacetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the oxoacetic acid moiety provides a versatile functional group for further chemical modifications.
Properties
IUPAC Name |
2-(4-cyclohexylphenyl)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUILYWXYPGUQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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